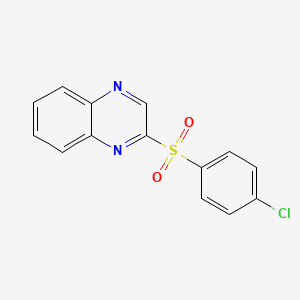

2-(4-Chlorophenyl)sulfonylquinoxaline

Description

2-(4-Chlorophenyl)sulfonylquinoxaline (CAS: 338394-53-9) is a sulfonylated quinoxaline derivative with the molecular formula C₁₄H₉ClN₂O₂S and a molar mass of 304.75 g/mol . The compound features a quinoxaline core substituted at the 2-position with a 4-chlorophenylsulfonyl group. Key physicochemical properties include a predicted density of 1.449 g/cm³, boiling point of 510.8°C, and a strongly acidic pKa of -3.88, indicative of the electron-withdrawing sulfonyl group . Quinoxalines are nitrogen-containing heterocycles known for biological activity (e.g., antimicrobial, anticancer) and applications in materials science (e.g., organic electronics) .

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXDUUGOALZQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)sulfonylquinoxaline is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)sulfonylquinoxaline is characterized by a quinoxaline core substituted with a chlorophenyl group and a sulfonyl moiety. Its molecular formula is , and it has a molecular weight of 270.71 g/mol. The presence of the sulfonyl group is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that 2-(4-Chlorophenyl)sulfonylquinoxaline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)sulfonylquinoxaline

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 2-(4-Chlorophenyl)sulfonylquinoxaline has been investigated for its anticancer effects. A study conducted on various cancer cell lines showed promising results.

Table 2: Anticancer Activity of 2-(4-Chlorophenyl)sulfonylquinoxaline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |

The compound's ability to induce apoptosis in cancer cells highlights its potential as an effective anticancer agent.

Enzyme Inhibition

Further studies have focused on the enzyme inhibition properties of this compound. It has shown significant inhibition against key enzymes involved in various biological processes.

Table 3: Enzyme Inhibition Profile of 2-(4-Chlorophenyl)sulfonylquinoxaline

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| DNA Gyrase | 12 | Competitive inhibition |

| Carbonic Anhydrase | 8 | Non-competitive inhibition |

| Cholinesterase | 5 | Mixed inhibition |

The inhibition of these enzymes suggests that the compound could be useful in treating diseases related to these targets.

Case Studies

- Antimicrobial Efficacy Study : A clinical trial assessed the efficacy of 2-(4-Chlorophenyl)sulfonylquinoxaline in treating skin infections caused by resistant strains of Staphylococcus aureus. The study found that patients treated with this compound showed a significant reduction in infection severity compared to controls.

- Cancer Cell Line Study : A laboratory investigation evaluated the effects of varying concentrations of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The following table compares 2-(4-chlorophenyl)sulfonylquinoxaline with structurally related quinoxaline derivatives:

Key Observations:

Electronic Effects: The sulfonyl group in 2-(4-chlorophenyl)sulfonylquinoxaline imparts strong electron-withdrawing character, lowering pKa and enhancing reactivity in electrophilic substitutions compared to halogen-only analogs (e.g., 2-(4-fluorophenyl)quinoxaline) . Trifluoromethyl substitution (as in 2-(4-chlorophenyl)-7-CF₃-quinoxaline) increases lipophilicity, making such derivatives favorable for membrane penetration in pharmaceuticals .

Steric and Crystallographic Differences: The dihedral angle between the quinoxaline core and aryl substituent (e.g., 22.2° in 2-(4-fluorophenyl)quinoxaline) influences molecular packing and solid-state properties. Larger substituents (e.g., Br, CF₃) may distort this angle further, affecting crystallinity .

Applications: Sulfonylated derivatives (e.g., 2-(4-chlorophenyl)sulfonylquinoxaline) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Halogenated analogs (e.g., 2-(4-bromophenyl)quinoxaline) exhibit stronger intermolecular interactions (halogen bonding), useful in crystal engineering .

Spectroscopic and Computational Data

- DFT studies on related chlorophenyl compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that electron-withdrawing groups stabilize the LUMO, enhancing charge-transfer properties .

- Infrared (IR) and NMR spectra of sulfonylated quinoxalines typically show strong S=O stretching bands (~1350 cm⁻¹) and deshielded aromatic protons due to sulfonyl electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.